Lumatéperone

Vue d'ensemble

Description

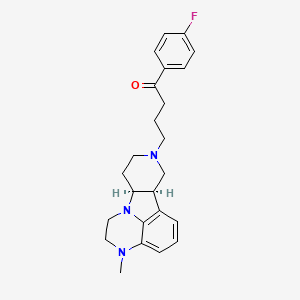

ITI-007, également connu sous le nom de lumatéperone, est un nouveau médicament antipsychotique de deuxième génération. Il est principalement développé pour le traitement de la schizophrénie et d'autres troubles neuropsychiatriques. ITI-007 présente un profil pharmacologique unique, combinant un puissant antagonisme du récepteur 5-HT2A de la sérotonine avec une modulation des récepteurs de la dopamine et du glutamate spécifique au type de cellule, et une inhibition de la recapture de la sérotonine .

Applications De Recherche Scientifique

ITI-007 has a wide range of scientific research applications, including:

Chemistry: ITI-007 is studied for its unique chemical properties and potential modifications to enhance its efficacy and safety.

Biology: Research focuses on understanding the biological mechanisms and pathways affected by ITI-007.

Medicine: ITI-007 is primarily used in the treatment of schizophrenia, bipolar depression, and other neuropsychiatric disorders. It has shown effectiveness in addressing positive, negative, and cognitive symptoms associated with these conditions.

Industry: ITI-007 is being explored for its potential use in developing new therapeutic agents and improving existing treatments

Mécanisme D'action

Target of Action

Lumateperone, also known as ITI-007, is a novel second-generation antipsychotic . It has a unique receptor binding profile and modulates three key neurotransmitters that contribute to the pathophysiology of schizophrenia: glutamate, serotonin, and dopamine . Lumateperone’s primary targets are the dopamine D2 receptors, serotonin 5-HT2A receptors, and the serotonin transporter .

Mode of Action

Lumateperone acts as a potent antagonist at the serotonin 5-HT2A receptors, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and a serotonin reuptake inhibitor . This unique mechanism of action allows it to modulate the neurotransmission of serotonin, dopamine, and glutamate . It is selective for dopamine D2 receptors in the mesolimbic and mesocortical brain regions, and it has minimal off-target activity .

Biochemical Pathways

Lumateperone’s action on the dopamine D2, serotonin 5-HT2A receptors, and serotonin transporter impacts several biochemical pathways. It serves as a presynaptic dopamine partial agonist, a serotonin reuptake inhibitor, and an indirect modulator of glutamatergic systems . This modulation of serotonin, dopamine, and glutamate neurotransmission can have significant implications for treating schizophrenia and bipolar depression .

Pharmacokinetics

Lumateperone undergoes extensive metabolism by multiple enzymes, including UGT1A1, UGT1A4, UGT2B15, aldoketoreductase (AKR)1C1, AKR1B10, AKR1C4, CYP3A4, CYP2C8, and CYP1A2, to produce over 20 metabolites . The bioavailability of Lumateperone is 4.4% . It reaches maximum plasma concentrations within 1–2 hours and has a terminal elimination half-life of 18 hours .

Result of Action

The molecular and cellular effects of Lumateperone’s action result in alleviating both positive and negative symptoms of schizophrenia . It significantly reduces the severity of schizophrenia compared with placebo . Lumateperone also exhibits a favorable tolerability and safety profile with placebo level rates of weight gain, metabolic disruption, akathisia, extrapyramidal side effects (excluding akathisia), and prolactin elevation .

Action Environment

Environmental factors such as pregnancy complications, advanced paternal age, childhood trauma, migration, social isolation, urbanicity, and substance abuse have been linked to the development of schizophrenia . These factors could potentially influence the action, efficacy, and stability of Lumateperone.

Analyse Biochimique

Biochemical Properties

Lumateperone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as an antagonist at serotonin 5-HT2A receptors and dopamine D2 receptors, and it also inhibits serotonin transporter (SERT) activity . These interactions help modulate neurotransmitter levels in the brain, contributing to its therapeutic effects. Additionally, lumateperone interacts with multiple metabolic enzymes, including glucuronosyltransferase (UGT) isoforms, aldo-keto reductase (AKR) isoforms, and cytochrome P450 (CYP) enzymes .

Cellular Effects

Lumateperone influences various cellular processes and cell types. It affects cell signaling pathways by modulating serotonin and dopamine receptors, which are involved in neurotransmission . This modulation can alter gene expression and cellular metabolism, leading to changes in cell function. For example, lumateperone’s antagonistic activity at serotonin 5-HT2A receptors and dopamine D2 receptors can reduce the overactivity of these pathways, thereby stabilizing mood and reducing psychotic symptoms .

Molecular Mechanism

The molecular mechanism of lumateperone involves its binding interactions with specific receptors and enzymes. Lumateperone acts as a partial agonist at presynaptic dopamine D2 receptors, reducing the presynaptic release of dopamine, and as an antagonist at postsynaptic dopamine D2 receptors, reducing dopamine signaling . It also antagonizes serotonin 5-HT2A receptors and inhibits serotonin transporter activity, which helps regulate serotonin levels in the brain . These combined actions contribute to its antipsychotic and mood-stabilizing effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lumateperone have been observed to change over time. Studies have shown that lumateperone has a terminal elimination half-life of approximately 18 hours, indicating its stability and sustained activity in the body . Long-term studies have demonstrated that lumateperone can maintain its therapeutic effects with minimal degradation, making it a reliable option for chronic treatment .

Dosage Effects in Animal Models

The effects of lumateperone vary with different dosages in animal models. At therapeutic doses, lumateperone has been shown to effectively reduce symptoms of schizophrenia and bipolar disorder without causing significant adverse effects . At higher doses, lumateperone may lead to toxic effects, including motor disturbances and hyperprolactinemia . These findings highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

Lumateperone is extensively metabolized by various enzymatic pathways. It undergoes N-demethylation, carbonylation, dehydrogenation, and piperazine ring cleavage . The primary enzymes involved in its metabolism include glucuronosyltransferase (UGT) isoforms, aldo-keto reductase (AKR) isoforms, and cytochrome P450 (CYP) enzymes . These metabolic pathways contribute to the formation of active and inactive metabolites, which can influence the drug’s efficacy and safety profile.

Transport and Distribution

Lumateperone is widely distributed within cells and tissues, with a high degree of plasma protein binding (97.4%) . It is transported across cell membranes and distributed to extravascular tissues, where it exerts its therapeutic effects . The extensive distribution of lumateperone ensures its availability at target sites, contributing to its efficacy in treating mental health disorders.

Subcellular Localization

The subcellular localization of lumateperone is primarily within the central nervous system, where it interacts with neurotransmitter receptors and transporters . Lumateperone’s activity is directed towards specific compartments, such as synaptic clefts, where it can modulate neurotransmitter levels and receptor activity . This targeted localization enhances its therapeutic effects while minimizing off-target interactions.

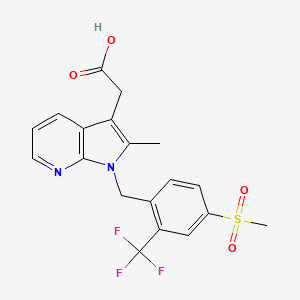

Méthodes De Préparation

La synthèse de ITI-007 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse commence généralement par la préparation de la structure centrale, suivie de modifications de groupes fonctionnels pour obtenir les propriétés pharmacologiques souhaitées. Les méthodes de production industrielle mettent l'accent sur l'optimisation du rendement, de la pureté et de l'évolutivité du processus de synthèse .

Analyse Des Réactions Chimiques

ITI-007 subit diverses réactions chimiques, notamment :

Oxydation : ITI-007 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution : ITI-007 peut subir des réactions de substitution, où des atomes ou des groupes spécifiques sont remplacés par d'autres pour modifier ses propriétés. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs. .

Applications de la recherche scientifique

ITI-007 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : ITI-007 est étudié pour ses propriétés chimiques uniques et ses modifications potentielles pour améliorer son efficacité et sa sécurité.

Biologie : La recherche se concentre sur la compréhension des mécanismes biologiques et des voies affectées par ITI-007.

Médecine : ITI-007 est principalement utilisé dans le traitement de la schizophrénie, de la dépression bipolaire et d'autres troubles neuropsychiatriques. Il s'est avéré efficace pour traiter les symptômes positifs, négatifs et cognitifs associés à ces affections.

Industrie : ITI-007 est étudié pour son utilisation potentielle dans le développement de nouveaux agents thérapeutiques et l'amélioration des traitements existants

Mécanisme d'action

ITI-007 exerce ses effets par une combinaison de mécanismes :

Antagonisme du récepteur 5-HT2A de la sérotonine : ITI-007 antagonise fortement les récepteurs 5-HT2A de la sérotonine, ce qui joue un rôle crucial dans ses effets antipsychotiques.

Modulation du récepteur de la dopamine : ITI-007 agit comme un agoniste partiel présynaptique et un antagoniste postsynaptique au niveau des récepteurs D2 de la dopamine, modulant la signalisation de la dopamine.

Modulation du récepteur du glutamate : ITI-007 stimule la phosphorylation des récepteurs NMDA-NR2B glutamatergiques, améliorant la signalisation du glutamate.

Inhibition de la recapture de la sérotonine : ITI-007 inhibe la recapture de la sérotonine, augmentant les niveaux de sérotonine dans le cerveau .

Comparaison Avec Des Composés Similaires

ITI-007 est comparé à d'autres médicaments antipsychotiques, tels que :

Aripiprazole : ITI-007 et l'aripiprazole agissent tous deux sur les récepteurs de la dopamine, mais ITI-007 présente une combinaison unique de modulation de la sérotonine, de la dopamine et du glutamate.

Rispéridone : ITI-007 a un profil de sécurité plus favorable que la rispéridone, avec moins d'effets secondaires liés aux troubles neuromoteurs, aux modifications de la prolactine, au gain de poids et aux anomalies métaboliques.

Clozapine : Bien que la clozapine soit efficace pour traiter la schizophrénie résistante au traitement, ITI-007 offre une alternative plus sûre avec un risque plus faible d'effets secondaires graves .

Références

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIIHACBCFLJET-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201101217 | |

| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201101217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

There is much to learn about the pathophysiology of schizophrenia; however, dopamine abnormalities, specifically in the prefrontal and mesolimbic brain regions, are consistent in people with schizophrenia. In addition to dopamine, other neurotransmitters such as serotonin, glutamate, GABA and acetylcholine are thought to play a role. Lumateperone is unique among second generation antipsychotics based on its target profile and dopamine D2 receptor occupancy. Unlike other antipsychotics, lumateperone has partial agonist activity at presynaptic dopamine (D2) receptors, resulting in reduced presynaptic release of dopamine, and antagonistic activity at postsynaptic dopamine (D2) receptors. These characteristics allow lumateperone to efficiently reduce dopamine signaling. Lumateperone also targets dopamine (D1) receptors, and a useful secondary result of D1 activation is increased glutamatergic N-methyl-D-aspartate (NMDA) GluN2B receptor phosphorylation. This is significant since NMDA mediated glutamate signaling appears to be impaired in patients who have schizophrenia. Finally, lumateperone is capable of modulating serotonin by inhibiting serotonin transporters (SERT), and by behaving as a 5-HT2A receptor antagonist. | |

| Record name | Lumateperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

313369-37-8, 313368-91-1 | |

| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313369-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lumateperone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313368911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumateperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201101217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUMATEPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70BSQ12069 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

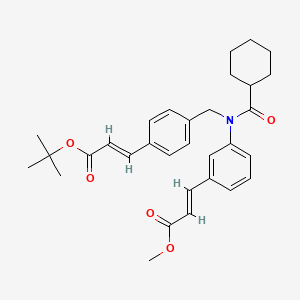

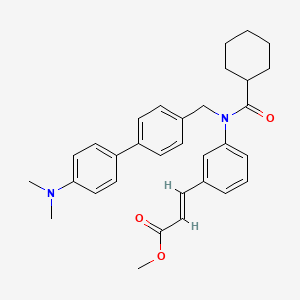

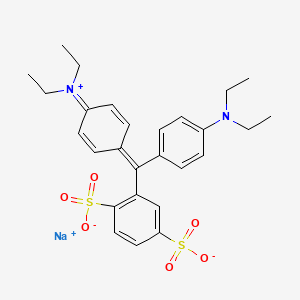

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes lumateperone's mechanism of action unique?

A1: Lumateperone stands out due to its simultaneous modulation of serotonin, dopamine, and glutamate neurotransmission. []

Q2: How does lumateperone interact with dopamine receptors?

A2: Lumateperone acts as a postsynaptic antagonist and a presynaptic partial agonist at dopamine D2 receptors. It demonstrates potent antagonist activity at postsynaptic D2 receptors, effectively blocking the effects of dopamine. []

Q3: What is the significance of lumateperone's interaction with the mTOR pathway?

A3: Lumateperone acts as an indirect glutamatergic (GluN2B) phosphoprotein modulator. This interaction with the mTOR pathway is believed to contribute to its antidepressant effects. [, , ]

Q4: How does lumateperone affect serotonin receptors?

A4: Lumateperone is a potent antagonist at serotonin 5-HT2A receptors. It also exhibits serotonin reuptake inhibition, further influencing serotonin levels in the brain. [, , ]

Q5: What is the evidence for lumateperone's efficacy in treating schizophrenia?

A5: Two placebo-controlled clinical trials demonstrated that lumateperone 42 mg significantly improved symptoms of schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS) total score compared with placebo. [, ]

Q6: How does lumateperone compare to risperidone in terms of efficacy and tolerability?

A6: In clinical trials comparing lumateperone 42 mg to risperidone 4 mg, lumateperone showed similar efficacy in improving schizophrenia symptoms. Importantly, lumateperone demonstrated a more favorable safety and tolerability profile, particularly regarding weight gain, metabolic parameters, extrapyramidal symptoms (EPS), and prolactin levels. [, , ]

Q7: What were the findings of the open-label safety switching study (Study 303) regarding lumateperone's long-term effects?

A7: In the 1-year open-label study, lumateperone demonstrated sustained efficacy in improving schizophrenia symptoms and a favorable safety profile with minimal metabolic, EPS, and cardiovascular issues compared to standard-of-care antipsychotic therapy. [, ]

Q8: How does lumateperone impact social functioning in individuals with schizophrenia?

A8: A post hoc analysis of a clinical trial revealed that lumateperone 42 mg significantly improved schizophrenia symptoms related to social functioning, measured by the PANSS Prosocial factor. []

Q9: Has lumateperone shown efficacy in treating bipolar depression?

A9: Yes, a Phase 3 randomized, double-blind, placebo-controlled study demonstrated that lumateperone 42 mg significantly improved depressive symptoms in patients with bipolar I or bipolar II disorder experiencing a major depressive episode. [, , ]

Q10: How does lumateperone's safety profile compare to other atypical antipsychotics?

A10: Lumateperone has demonstrated a favorable safety and tolerability profile compared to other atypical antipsychotics, particularly regarding weight gain, metabolic parameters, and extrapyramidal symptoms (EPS). [, , , , ]

Q11: Does lumateperone carry a risk of extrapyramidal symptoms (EPS)?

A11: Lumateperone is associated with a low risk of EPS. Clinical trials show a lower incidence of EPS-related adverse events compared to risperidone and rates comparable to placebo. [, ]

Q12: What are potential areas for future research on lumateperone?

A12: Future research could investigate lumateperone's long-term effects, its efficacy in treating specific symptom domains of schizophrenia, such as negative symptoms and cognitive impairment, and its potential for use in other neuropsychiatric disorders. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B1672615.png)

![17-Ethynyl-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1672627.png)